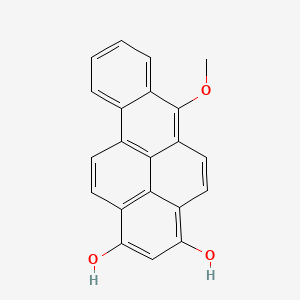
Benzyl-methyl-dioctadecylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-methyl-dioctadecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the formulation of detergents, disinfectants, and other cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-dioctadecylazanium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dioctadecylamine with benzyl chloride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of dioctadecylamine and benzyl chloride into the reactor, where they react under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-methyl-dioctadecylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Benzyl-methyl-dioctadecylamine.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Benzyl-methyl-dioctadecylazanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in cell biology for the disruption of cell membranes, aiding in the extraction of intracellular components.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for the development of new disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Benzyl-methyl-dioctadecylazanium involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms.
Molecular Targets and Pathways:
Cell Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Pathways: The disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death.
Comparación Con Compuestos Similares
Benzyl-methyl-dioctadecylazanium can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but with a shorter alkyl chain.
Benzalkonium chloride: Widely used as a disinfectant with a similar mechanism of action but different alkyl chain lengths.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst but lacks the long alkyl chains present in this compound.
Uniqueness: The uniqueness of this compound lies in its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting cell membranes.
Propiedades
Número CAS |
73383-96-7 |
|---|---|
Fórmula molecular |
C44H84N+ |
Peso molecular |
627.1 g/mol |
Nombre IUPAC |
benzyl-methyl-dioctadecylazanium |
InChI |
InChI=1S/C44H84N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3/q+1 |
Clave InChI |
JAUVCBJVIFFHEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)


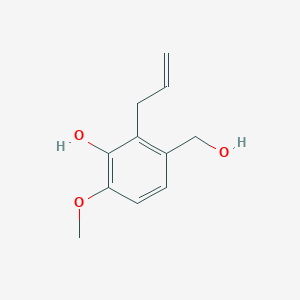
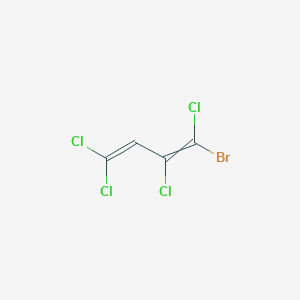
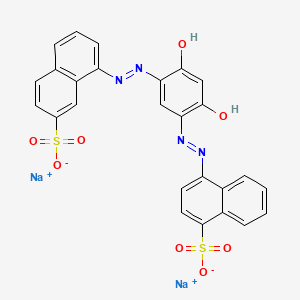
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
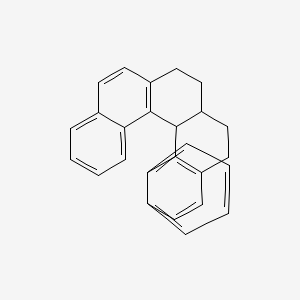
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
